Bis(triphenylphosphine)copper tetrahydroborate

Organometallic Chemistry Reducing Agent Stability Thermal Analysis

Bis(triphenylphosphine)copper tetrahydroborate (CAS 16903-61-0) offers unique, mild hydride-donating properties, selectively reducing aromatic acid chlorides to aldehydes (70-85% yield) without over-reduction to alcohols. Ideal for aldehyde synthesis in fragrance, flavor, and pharma applications. This moisture-sensitive, high-purity reagent ensures cleaner reactions and eliminates multi-step protection sequences. Stock available. Request pricing.

Molecular Formula C36H34BCuP2-
Molecular Weight 603.0 g/mol
CAS No. 16903-61-0
Cat. No. B102699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(triphenylphosphine)copper tetrahydroborate
CAS16903-61-0
Molecular FormulaC36H34BCuP2-
Molecular Weight603.0 g/mol
Structural Identifiers
SMILES[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]
InChIInChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1;
InChIKeyOIFZQKCJHVNBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(triphenylphosphine)copper Tetrahydroborate (CAS 16903-61-0): Key Properties for Procurement and Research


Bis(triphenylphosphine)copper tetrahydroborate (CAS 16903-61-0), with the molecular formula [(C₆H₅)₃P]₂CuBH₄ and a molar mass of 602.97 g/mol, is a mononuclear copper(I) complex stabilized by two triphenylphosphine ligands and a η²-coordinated tetrahydroborate (BH₄⁻) anion [1]. It appears as colorless needle-like crystals or a white to almost white powder, with a melting point of 164–177 °C (decomposition) and good solubility in tetrahydrofuran, chloroform, dichloromethane, and benzene, but is insoluble in diethyl ether, ethanol, and water [1]. The compound is moisture-sensitive and should be stored under an inert atmosphere below +30 °C .

Why Bis(triphenylphosphine)copper Tetrahydroborate Cannot Be Substituted by Other Borohydride or Copper Reagents


The unique reactivity profile of bis(triphenylphosphine)copper tetrahydroborate stems from the synergistic combination of the sterically demanding triphenylphosphine ligands and the copper(I)-bound BH₄⁻ unit. This configuration imparts a mild, tunable hydride-donating ability that is not replicated by simpler borohydride salts (e.g., NaBH₄) or copper complexes with different phosphine ligands. For instance, NaBH₄ rapidly reduces acid chlorides directly to primary alcohols, whereas the title compound stops cleanly at the aldehyde stage [1]. Furthermore, replacing the triphenylphosphine ligands with less bulky trimethylphosphine alters solubility, thermal stability, and reaction selectivity, as demonstrated in comparative studies [2]. Therefore, generic substitution without rigorous re-optimization leads to over-reduction, poor functional group tolerance, or decomposition during storage and reaction.

Quantitative Evidence for Bis(triphenylphosphine)copper Tetrahydroborate: Direct Comparisons with Analogs and Standard Reagents


Thermal Stability: Decomposition Onset at 177 °C vs. Rapid Decomposition of Ligand-Deficient Copper Borohydrides

Bis(triphenylphosphine)copper tetrahydroborate exhibits thermal stability up to its melting point of 177 °C, decomposing only upon melting [1]. In contrast, copper(I) tetrahydroborate complexes lacking stabilizing phosphine ligands—such as (phen)CuBH₄—decompose rapidly in solution at ambient temperature, evolving B₂H₆ and H₂ gas [2]. The presence of the triphenylphosphine ligands is directly responsible for this enhanced stability; studies show that adding excess PPh₃ to solutions of labile copper tetrahydroborates significantly increases both their thermal stability and reaction rate [2]. This differential stability is critical for storage, handling, and reproducible synthetic outcomes.

Organometallic Chemistry Reducing Agent Stability Thermal Analysis

Acid Chloride Reduction: 70–85% Aldehyde Yield vs. Over-Reduction to Alcohols with NaBH₄

Bis(triphenylphosphine)copper tetrahydroborate cleanly reduces aromatic acid chlorides to the corresponding aldehydes at room temperature in 1 hour, with isolated yields ranging from 70% to 85% and minimal over-reduction to alcohols (<5%) [1]. Sodium borohydride, the most common borohydride reagent, cannot achieve this transformation; it reduces acid chlorides directly to primary alcohols with no aldehyde intermediate isolated [2]. Furthermore, the copper complex operates under mild, neutral conditions in acetone with excess triphenylphosphine, avoiding the strongly basic or pyrophoric conditions required for other aldehyde-specific reductants like DIBAL-H [1].

Organic Synthesis Aldehyde Synthesis Chemoselective Reduction

Chemoselective Aldehyde Reduction: Preferential Aldehyde Reduction in the Presence of Ketones

In a competitive reduction experiment using an equimolar mixture of benzaldehyde and acetophenone, bis(triphenylphosphine)copper tetrahydroborate in the presence of an acid catalyst reduced benzaldehyde to benzyl alcohol with >90% conversion while leaving acetophenone >95% unreacted [1]. This high chemoselectivity contrasts with sodium borohydride, which reduces both aldehyde and ketone carbonyls indiscriminately under standard conditions [2]. The copper complex's selectivity is attributed to the steric bulk of the triphenylphosphine ligands and the mild hydride-donating character of the Cu–BH₄ unit, which discriminates based on carbonyl electrophilicity and steric accessibility.

Chemoselectivity Carbonyl Reduction Synthetic Methodology

Reductive Amination: Tolerance of Chloro, Nitro, Cyano, and Methoxy Groups vs. Non-Selective Reducing Agents

In a direct reductive amination protocol using sulfamic acid as an acid catalyst, bis(triphenylphosphine)copper tetrahydroborate chemoselectively reduces the intermediate imine to the amine while leaving reducible functional groups such as chloro, nitro, cyano, and methoxy completely unaffected [1]. The reported isolated yields for various substituted aldehydes and ketones range from 78% to 92%, with no detectable reduction of the listed functional groups by GC-MS analysis [1]. In contrast, standard reductive amination reagents like NaBH₃CN or NaBH(OAc)₃ often reduce nitro groups or dehalogenate aryl chlorides under similar conditions [2].

Reductive Amination Functional Group Tolerance Medicinal Chemistry

Optimal Application Scenarios for Bis(triphenylphosphine)copper Tetrahydroborate Based on Quantitative Evidence


Selective Synthesis of Aromatic Aldehydes from Acid Chlorides

When a synthetic route requires the transformation of an aromatic acid chloride to the corresponding aldehyde without over-reduction, bis(triphenylphosphine)copper tetrahydroborate is the reagent of choice. As demonstrated by Sorrell and Pearlman [1], it delivers aldehydes in 70–85% isolated yield at room temperature, whereas NaBH₄ and LiAlH₄ give only alcohols. This application is particularly valuable in the fragrance, flavor, and pharmaceutical industries where aldehydes are key intermediates.

Chemoselective Reduction of Aldehydes in Polycarbonyl Substrates

For substrates containing both aldehyde and ketone groups, the title compound's ability to preferentially reduce the aldehyde (>90% conversion) while leaving the ketone intact (>95% unreacted) eliminates the need for protecting group strategies [2]. This is directly applicable to the synthesis of complex natural products and advanced pharmaceutical intermediates where orthogonal reduction is required.

Reductive Amination with Broad Functional Group Tolerance

In medicinal chemistry programs where amine libraries are generated from aldehydes or ketones bearing sensitive substituents (chloro, nitro, cyano, methoxy), bis(triphenylphosphine)copper tetrahydroborate provides high yields (78–92%) without affecting these groups [3]. This one-step, room-temperature protocol replaces multi-step protection/deprotection sequences, significantly accelerating lead optimization.

Ligand Exchange Precursor for Tailored Copper(I) Borohydride Complexes

Due to its thermal stability up to 177 °C and well-defined structure [4], the title compound serves as an ideal starting material for the synthesis of other copper(I) borohydride complexes via ligand exchange. For example, it has been used to prepare bis(diphenylphosphino)methane copper(I) tetrahydroborate [5] and copper bis(trimethylphosphine) tetrahydroborate , enabling researchers to access a library of related reducing agents with tunable properties.

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